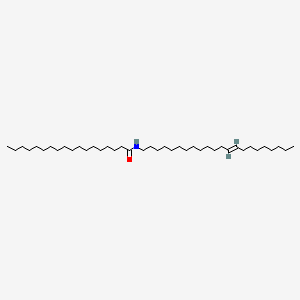

N-Erucylstearamide

Description

N-Erucylstearamide, also known as Stearyl Erucamide (CAS 10094-45-8), is a secondary fatty acid amide with the molecular formula C₄₀H₇₉NO . Structurally, it consists of an erucoyl chain (a C22 monounsaturated fatty acid, cis-13-docosenamide) linked via an amide bond to a stearyl group (C18 saturated alkyl chain). This compound is widely utilized as a slip and anti-blocking agent in polymer processing, particularly in plastics, due to its ability to migrate to the surface and reduce friction . Its unsaturated erucoyl moiety contributes to lower crystallinity compared to fully saturated analogs, enhancing compatibility with polyolefins and other industrial polymers.

Properties

CAS No. |

95548-49-5 |

|---|---|

Molecular Formula |

C40H79NO |

Molecular Weight |

590.1 g/mol |

IUPAC Name |

N-[(E)-docos-13-enyl]octadecanamide |

InChI |

InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-41-40(42)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42)/b19-17+ |

InChI Key |

HDFGRGDDXJURFG-HTXNQAPBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Erucylstearamide can be synthesized through the reaction of erucic acid with stearic acid amide. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of N-hydroxysuccinimide-acrylamide ester as a crosslinker to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are designed to be energy-efficient and environmentally friendly. The use of co-reactants and optimized reaction conditions helps in achieving a high degree of substitution and product purity .

Chemical Reactions Analysis

Types of Reactions: N-Erucylstearamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: N-bromosuccinimide (NBS) is commonly used as a catalyst in substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Erucylstearamide has a wide range of applications in scientific research, including:

Chemistry: Used as a lubricant and stabilizer in various chemical processes.

Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of high-performance lubricants and coatings .

Mechanism of Action

The mechanism of action of N-Erucylstearamide involves its interaction with cell membranes and various molecular targets. It is believed to exert its effects by stabilizing cell membranes and modulating signaling pathways. The compound may also interact with specific receptors and enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The most structurally analogous compound to N-Erucylstearamide within the provided evidence is N-[2-(Diethylamino)ethyl]stearamide (referred to in ). Below is a comparative analysis:

Key Observations

Backbone Complexity: this compound’s C40 backbone provides high hydrophobicity and thermal stability, ideal for polymer applications. In contrast, N-[2-(Diethylamino)ethyl]stearamide’s shorter backbone and tertiary amine group enhance water solubility and ionic interactions, suggesting utility in emulsification or drug delivery systems .

Reactivity: The unsaturated erucoyl chain in this compound may undergo oxidation, limiting its use in high-temperature environments. The tertiary amine in N-[2-(Diethylamino)ethyl]stearamide could participate in acid-base reactions, enabling pH-dependent solubility or binding to anionic substrates .

Toxicological Profiles: No explicit toxicity data for either compound is provided in the evidence.

Limitations of Available Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.